molecular formula C19H13N3O9 B15156533 5-(4-((3,5-Dicarboxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)isophthalic acid

5-(4-((3,5-Dicarboxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)isophthalic acid

Cat. No.: B15156533
M. Wt: 427.3 g/mol
InChI Key: JFTPWADYBYDXAY-UHFFFAOYSA-N
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Description

5-(4-((3,5-Dicarboxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)isophthalic acid is a complex organic compound that belongs to the class of coordination polymers. These compounds are known for their unique opto-electronic properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 5-(4-((3,5-Dicarboxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)isophthalic acid typically involves solvothermal reactions. This method uses high temperatures and pressures to facilitate the reaction between the aromatic linker and metal salts. For instance, the reaction of flexible aromatic linker bis(3,5-dicarboxyphenyl)terephthalamide with dysprosium and samarium salts yields metal-organic frameworks . The reaction conditions often include the use of solvents like N-methyl pyrrolidone and dimethylformamide, and the process is carried out under hydrothermal conditions .

Chemical Reactions Analysis

5-(4-((3,5-Dicarboxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)isophthalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal salts, organic solvents, and catalysts. The major products formed from these reactions are coordination polymers with unique structural and functional properties .

Mechanism of Action

The mechanism of action of 5-(4-((3,5-Dicarboxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)isophthalic acid involves the formation of coordination polymers through the interaction of the aromatic linker with metal ions. These interactions result in the formation of extended hydrogen bonding and π⋯π stacking interaction-assisted networks, which contribute to the compound’s unique properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H13N3O9

Molecular Weight

427.3 g/mol

IUPAC Name

5-[4-[(3,5-dicarboxyphenoxy)methyl]triazol-1-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C19H13N3O9/c23-16(24)9-1-10(17(25)26)4-14(3-9)22-7-13(20-21-22)8-31-15-5-11(18(27)28)2-12(6-15)19(29)30/h1-7H,8H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)

InChI Key

JFTPWADYBYDXAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N2C=C(N=N2)COC3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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